1,2,3,4,5,6,7,8-Octafluoro-9H-fluorene: Structural Dynamics, Fluorocarbanion Synthesis, and Advanced Applications
1,2,3,4,5,6,7,8-Octafluoro-9H-fluorene: Structural Dynamics, Fluorocarbanion Synthesis, and Advanced Applications
Executive Summary
The integration of highly fluorinated structural motifs into organic frameworks fundamentally alters their electronic, steric, and physicochemical landscapes. 1,2,3,4,5,6,7,8-Octafluoro-9H-fluorene is a premier example of this phenomenon. By replacing all eight aromatic hydrogen atoms of the fluorene core with fluorine, the molecule achieves extreme electron deficiency, enhanced lipophilicity, and remarkable carbanion stability[1]. This in-depth technical guide provides a comprehensive analysis of its chemical identity, synthetic methodologies, and mechanistic utility for researchers in advanced materials (e.g., OLEDs) and pharmaceutical drug development.
Chemical Identity and Physicochemical Profile
The substitution of hydrogen with fluorine in the fluorene core does not significantly disrupt the molecule's planarity; solid-state X-ray structural analyses confirm that 1,2,3,4,5,6,7,8-octafluoro-9H-fluorene maintains a nearly perfectly planar architecture with twofold symmetry[2]. However, the dense electron-withdrawing environment drastically shifts its physicochemical metrics.
Quantitative Physicochemical Data
The following table summarizes the core quantitative properties of the compound, critical for predicting its behavior in both biological membranes and organic electronic matrices[3].
| Property | Value | Causality / Significance |
| IUPAC Name | 1,2,3,4,5,6,7,8-octafluoro-9H-fluorene | Standardized nomenclature[4]. |
| CAS Registry Number | 27053-34-5 | Primary identifier for chemical sourcing[3][5]. |
| Molecular Formula | C13H2F8 | Indicates complete aromatic fluorination[3]. |
| Molecular Weight | 310.14 g/mol | Increased mass vs. unfluorinated fluorene (166.22 g/mol )[3]. |
| Exact Mass | 310.002875 Da | Crucial for high-resolution mass spectrometry (HRMS) validation[3]. |
| XLogP3 (Lipophilicity) | 4.4 | High lipophilicity, predicting strong lipid membrane partitioning[3]. |
| Topological Polar Surface Area | 0 Ų | Complete absence of polar surface area; highly hydrophobic[3]. |
| H-Bond Acceptor Count | 8 | Fluorine atoms can act as weak hydrogen bond acceptors[3]. |
| H-Bond Donor Count | 0 | The C9 protons are highly acidic but do not act as classical H-bond donors[3]. |
Synthetic Methodology: The Fluorocarbanion Approach
The synthesis of 1,2,3,4,5,6,7,8-octafluoro-9H-fluorene is a masterclass in exploiting the unique reactivity of fluorinated aromatics. The most robust pathway, established by Filler et al., utilizes an intramolecular nucleophilic alkylation driven by the generation of a highly stabilized carbanion[1][6].
Mechanistic Causality
In unfluorinated systems, generating a carbanion to attack an adjacent aromatic ring requires harsh conditions. However, in the octafluoro-system, the eight fluorine atoms exert a massive inductive electron-withdrawing effect. This not only makes the aromatic rings highly susceptible to nucleophilic attack (displacing a fluoride ion) but also exceptionally stabilizes the resulting 9-fluorenyl anion[1].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that each phase of the reaction can be analytically confirmed before proceeding.
-
Precursor Activation: Begin with 2-bromononafluorobiphenyl in an anhydrous, aprotic solvent (e.g., dry THF) under a strict argon atmosphere to prevent premature quenching of organometallic intermediates.
-
Carbanion Generation & Intramolecular Cyclization: Introduce a nucleophilic alkylating agent or strong base to generate a carbanion at the saturated carbon. The carbanion undergoes a rapid intramolecular nucleophilic attack on the adjacent perfluorinated aromatic ring. A fluoride ion is displaced, closing the five-membered ring and yielding an intermediate such as ethyl octafluorofluorene-9-carboxylate[1][6].
-
Decarboxylative Hydrolysis: Transfer the intermediate to a reaction vessel containing an acidic or alkaline aqueous medium and heat to reflux. Causality Check: This step proceeds anomalously fast compared to unfluorinated analogs. The rapid loss of CO2 is thermodynamically driven by the exceptional stability of the octafluoro-9-fluorenyl anion intermediate[1].
-
Workup and Isolation: Extract the aqueous mixture with dichloromethane. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Validation Checkpoint (19F-NMR): Before final purification, analyze the crude mixture via 19F-NMR. The successful formation of the target compound is validated by the appearance of a highly symmetric spectrum (four distinct, equal-intensity fluorine environments), confirming the planar, twofold symmetry of the fluorene core[2].
-
Purification: Purify via vacuum sublimation to yield 1,2,3,4,5,6,7,8-octafluoro-9H-fluorene as a high-purity crystalline solid suitable for electronic applications.
Caption: Synthetic workflow of 1,2,3,4,5,6,7,8-Octafluoro-9H-fluorene via intramolecular cyclization.
Mechanistic Impact of Octafluorination
The addition of eight fluorine atoms fundamentally rewrites the molecule's electronic signature. The C-F bond is the strongest single bond in organic chemistry, providing immense steric shielding and metabolic resistance.
The most profound impact is observed in Fluorocarbanion Chemistry . The pKa of the C9 protons in standard fluorene is approximately 22. In 1,2,3,4,5,6,7,8-octafluoro-9H-fluorene, the intense inductive pull of the fluorines stabilizes the negative charge at the C9 position to such a degree that the fluorenyl anion exhibits anomalous, highly stable reaction chemistry[1]. This stability prevents unwanted side reactions during high-energy states, a critical feature for both organic light-emitting diodes (OLEDs) and catalytic applications[2][7].
Caption: Mechanistic pathways linking octafluorination to material and pharmacological applications.
Applications in Advanced Materials and Drug Development
Organic Electronics and OLEDs
In the realm of materials science, perfluorinated oligofluorenes and their derivatives are highly prized[7]. The extreme electron deficiency of the octafluorofluorene core lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This facilitates highly efficient electron injection and transport, making this compound an ideal building block for n-type semiconductors and electron transport layers in OLED architectures.
Pharmaceutical Drug Development
For drug development professionals, the octafluorofluorene motif serves as a powerful bioisostere. The high lipophilicity (XLogP3 = 4.4)[3] guarantees excellent partitioning into lipid bilayers, enhancing membrane permeability for central nervous system (CNS) targets. Furthermore, the steric bulk and bond strength of the C-F bonds render the aromatic rings virtually impervious to oxidative metabolism by Cytochrome P450 enzymes, significantly extending the biological half-life of pharmacophores incorporating this core.
References
-
PubChem . "1,2,3,4,5,6,7,8-Octafluoro-9H-fluorene | C13H2F8 - PubChem." National Institutes of Health (NIH). Available at:[Link]
-
Filler, R., Fiebig, A. E., & Pelister, M. Y. (1980). "Fluorocarbanion chemistry. Octafluorofluorene and companions." The Journal of Organic Chemistry, 45(7), 1290-1295. Available at:[Link]
-
Synthesis, variable temperature NMR investigations and solid state characterization of novel octafluorofluorene compounds. (2009). Journal of Fluorine Chemistry, 130(3), 341-347. Available at:[Link]
-
J-Global . "1,2,3,4,5,6,7,8-Octafluoro-9H-fluorene." Japan Science and Technology Agency. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. 1,2,3,4,5,6,7,8-Octafluoro-9H-fluorene | C13H2F8 | CID 12571901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4,5,6,7,8-オクタフルオロ-9H-フルオレン | 化学物質情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]
- 5. 1,2,3,4,5,6,7,8-octafluoro-9H-fluorene | CAS#:27053-34-5 | Chemsrc [chemsrc.com]
- 6. An intramolecular nucleophilic alkylation by a stabilized carbanion: synthesis of 1,2,3,4,5,6,7,8-octafluorofluorene and related compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
